Lipophilicity (XLogP3) Comparison: 3,5-Dimethyl Substitution Confers Optimal LogP for Membrane Permeability
The target compound exhibits an XLogP3 of 0.8, representing a 0.8 log unit increase over the unsubstituted analog (6-(1H-pyrazol-1-yl)pyridin-3-yl)methanamine, CAS 956191-88-1, XLogP3 = 0), and a 0.4 log unit increase over the 3-methyl analog (CAS 1038389-40-0, XLogP3 = 0.4) [1]. This incremental lipophilicity positions the compound within the optimal oral drug-likeness window (LogP 0-3) while providing enhanced membrane permeability relative to its less substituted counterparts [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 |
| Comparator Or Baseline | Unsubstituted analog CAS 956191-88-1: XLogP3 = 0; 3-Methyl analog CAS 1038389-40-0: XLogP3 = 0.4 |
| Quantified Difference | ΔXLogP3 = +0.8 vs. unsubstituted; ΔXLogP3 = +0.4 vs. 3-methyl |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity within the optimal range can translate to improved passive membrane permeability and cellular uptake, a critical parameter for intracellular target engagement in cell-based assays.
- [1] PubChem Compound Summaries: CID 16787591, CID 16227471, CID 59588555. National Center for Biotechnology Information. Retrieved May 6, 2026. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. *Advanced Drug Delivery Reviews*, 46(1-3), 3-26. View Source
